N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide
Description
N-[4-(Carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a 3-methylphenoxy group attached to the acetamide backbone and a carbamoylmethyl substituent at the para position of the phenyl ring. The carbamoylmethyl group may enhance solubility or modulate receptor interactions, while the 3-methylphenoxy moiety could influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-2-4-15(9-12)22-11-17(21)19-14-7-5-13(6-8-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWMOLHTKBIGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(carbamoylmethyl)phenylamine with 2-(3-methylphenoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and target. For example, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide and related compounds:
*Estimated based on structural similarity.
Functional and Mechanistic Differences
- NAPMA vs. Target Compound : NAPMA replaces the carbamoylmethyl group with a 4-acetylpiperazinyl moiety, enhancing its interaction with osteoclast signaling pathways (e.g., NFATc1 suppression). This modification grants NAPMA potent anti-resorptive activity, whereas the carbamoylmethyl group in the target compound may prioritize solubility or alternative targets .
- Benzimidazole Derivatives (3ae/3af) : These compounds incorporate sulfinyl benzimidazole groups, a hallmark of proton pump inhibitors (e.g., omeprazole). Their mechanism diverges entirely from the acetamide-based compounds, targeting gastric acid secretion rather than bone or pain pathways .
Pharmacokinetic and Toxicity Considerations
- Solubility : The carbamoylmethyl group in the target compound likely improves aqueous solubility compared to NAPMA’s piperazinyl group, which may require metabolic activation .
- Toxicity: Limited data exist for the target compound, but structurally related acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show undefined toxicological profiles, necessitating further study . In contrast, NAPMA demonstrated in vivo efficacy without reported toxicity in murine models .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(3-methylphenoxy)acetamide, often referred to as NAPMA, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound can be synthesized as a building block for more complex molecules and has potential applications in pharmaceuticals and agrochemicals.
The mechanism of action of NAPMA involves its interaction with specific molecular targets within biological systems. Research indicates that NAPMA may inhibit certain enzymes or bind to receptors, modulating various biological pathways. For instance, in cancer research, it is suggested that NAPMA inhibits cell proliferation by interfering with signaling pathways essential for cell growth and survival.
1. Osteoclast Inhibition
A significant area of research has focused on NAPMA's ability to inhibit osteoclast differentiation, which is crucial in conditions like osteoporosis. A study demonstrated that NAPMA significantly reduced the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without cytotoxic effects. The compound downregulated the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K at both transcript and protein levels .
Case Study: Osteoporosis Treatment
- Model : Ovariectomy-induced osteoporosis in mice.
- Findings : NAPMA treatment restored bone mineral density (BMD) and reduced bone resorption markers compared to control groups. Micro-CT analysis confirmed the protective effect against bone loss associated with ovariectomy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide | Osteoclast inhibition | Inhibits RANKL-induced osteoclastogenesis |
| N-carbamoylmethyl-4-phenyl-2-pyrrolidinone | Anticancer properties | Enzyme inhibition |
| N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | Antimicrobial properties | Modulates receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
